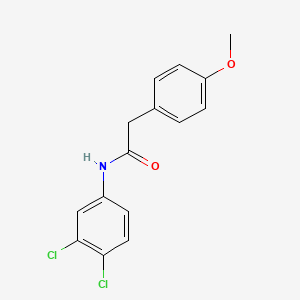![molecular formula C19H18ClN3O2 B5674614 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide](/img/structure/B5674614.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of compounds similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide typically starts with a precursor like 4-chlorophenoxyacetic acid, which is then transformed through esterification, hydrazide formation, and ring closure to yield the oxadiazole moiety. The final step involves substituting at specific positions to create various derivatives with potential biological activities (Siddiqui et al., 2014).
Molecular Structure Analysis
Structural analysis of compounds within this family reveals features like dihedral angles and stabilization by intramolecular hydrogen bonds, which contribute to their biological efficacy. The coplanar arrangement of phenylene and oxadiazole rings plays a critical role in their interaction with biological targets (Wei Wang et al., 2008).
Chemical Reactions and Properties
Compounds of this family can undergo various chemical reactions, depending on the substituents attached to the oxadiazole ring. The presence of different substituents can lead to diverse biological activities and interactions with enzymes or bacterial strains (Siddiqui et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for the compound's bioavailability and efficacy. These properties are influenced by the molecular structure and can be analyzed through various spectroscopic and crystallographic methods (Zhi-Qian Liu et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the compound. For example, the oxadiazole ring is known for its stability and reactivity towards nucleophiles, which can be exploited for further chemical modifications or biological interactions (Galust'yan & Zi̇yaev, 2002).
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-2-23(18(24)12-14-6-4-3-5-7-14)13-17-21-19(22-25-17)15-8-10-16(20)11-9-15/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMPPXZOQXOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(4-methoxyphenyl)-2-furoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5674533.png)
![2-methoxy-4-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5674548.png)
![8-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5674562.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B5674573.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5674579.png)

![5-methyl-N-({1-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5674600.png)


![1-(4-fluorophenyl)-N-methyl-N-[3-(methylthio)benzyl]cyclopropanecarboxamide](/img/structure/B5674622.png)
![2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5674630.png)
![2-(2,4-difluorophenoxy)-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B5674636.png)

